(R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
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Overview
Description
®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluorobenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including reduction and amination, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-2-Amino-2-(2,6-difluorophenyl)acetic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the difluorophenyl group can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylacetic acid hydrochloride: A similar compound without the fluorine substituents, which may exhibit different chemical and biological properties.
2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride: A compound with a different substitution pattern on the phenyl ring, leading to variations in reactivity and activity.
Uniqueness
®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity for certain targets. The chiral nature of the compound also allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
CAS No. |
144744-43-4 |
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Molecular Formula |
C8H8ClF2NO2 |
Molecular Weight |
223.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI Key |
BPPHUYSXALJONZ-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](C(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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